3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
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Overview
Description
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
The compound interacts with USP28 by binding to its active site, thereby inhibiting its enzymatic activity . This inhibition prevents the deubiquitination of USP28’s substrates, leading to their degradation and ultimately affecting the cellular processes they are involved in .
Biochemical Pathways
The inhibition of USP28 affects several biochemical pathways. Most notably, it impacts the cell cycle progression and DNA damage response pathways . By preventing the deubiquitination and subsequent stabilization of key proteins in these pathways, the compound can induce cell cycle arrest and enhance the sensitivity of cancer cells to DNA-damaging agents .
Result of Action
The compound’s action results in the inhibition of cancer cell proliferation . Specifically, it has shown good antitumor activities against several human cancer cell lines, including MGC-803 (gastric cancer), MCF-7 (breast cancer), EC-109 (esophageal cancer), PC-3 (prostate cancer), and Hela (cervical cancer) cells .
Preparation Methods
The synthesis of 3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-phenylpropylamine with 3-methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-7-amine in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity .
Chemical Reactions Analysis
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:
Comparison with Similar Compounds
3-methyl-N-(3-phenylpropyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds, such as:
- 5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-N-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 2,2’-((5-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl)bis(ethan-1-ol)
These compounds share a similar triazolopyrimidine core but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
IUPAC Name |
3-methyl-N-(3-phenylpropyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6/c1-20-14-12(18-19-20)13(16-10-17-14)15-9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSZSYZXFGSKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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